

Preclinical Profile of AZD3839: A BACE1 Inhibitor for Alzheimer's Disease

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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

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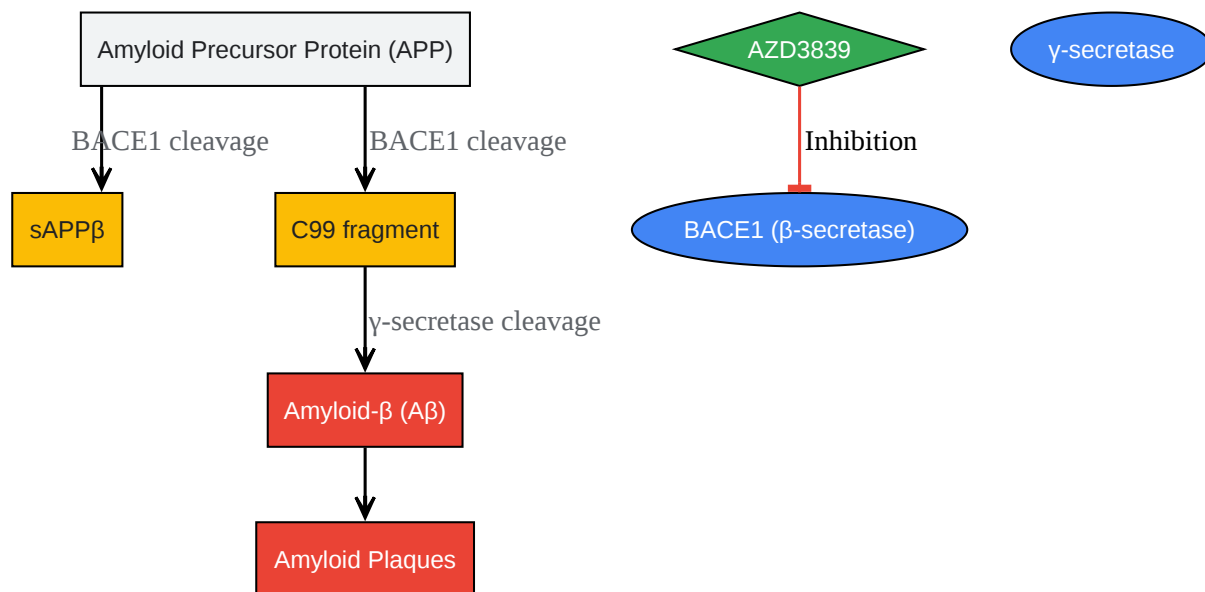
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

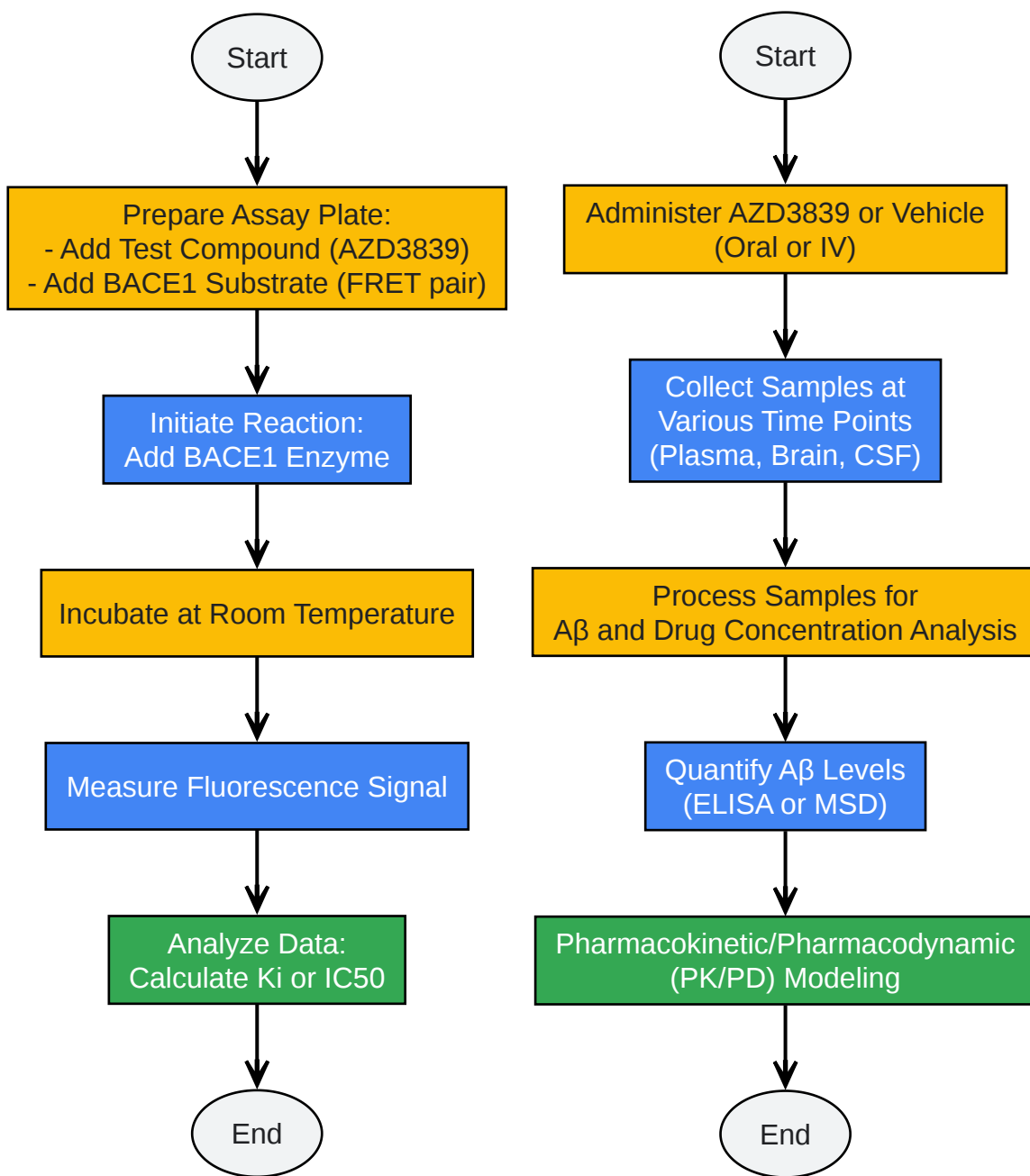
Introduction

AZD3839 is a potent and selective inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.^{[1][2]} Developed through fragment-based screening and structure-based design, this orally active, brain-permeable compound has undergone extensive preclinical characterization to evaluate its potential as a disease-modifying therapy.^[1] This guide provides a comprehensive overview of the preclinical data for AZD3839, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Mechanism of Action: Targeting the Amyloid Cascade

The central hypothesis in Alzheimer's disease research posits that the accumulation of amyloid-beta ($A\beta$) peptides in the brain is a primary pathogenic event.^[1] $A\beta$ is generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ -secretase.^{[1][2]} AZD3839 is designed to inhibit BACE1, the rate-limiting enzyme in this process, thereby reducing the production of all $A\beta$ species.^[1]





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References

- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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